molecular formula C30H48O5 B1179339 2-Epitormentic acid CAS No. 119725-19-8

2-Epitormentic acid

Cat. No.: B1179339
CAS No.: 119725-19-8
M. Wt: 488.7 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Epitormentic acid is a natural triterpenoid compound found in various plant species, including Euscaphis japonica . It is known for its complex molecular structure, which includes multiple hydroxyl groups and a pentacyclic framework. This compound has garnered significant interest due to its potential therapeutic properties and diverse applications in scientific research.

Biochemical Analysis

Biochemical Properties

2beta-Hydroxypomolic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammation and oxidative stress . The compound’s interaction with these enzymes helps reduce the production of pro-inflammatory cytokines and reactive oxygen species, thereby exerting its anti-inflammatory and antioxidant effects. Additionally, 2beta-Hydroxypomolic acid has been found to modulate the activity of proteins involved in cell signaling pathways, further contributing to its therapeutic potential .

Cellular Effects

2beta-Hydroxypomolic acid exerts various effects on different types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 2beta-Hydroxypomolic acid can induce apoptosis by activating the intrinsic apoptotic pathway and inhibiting cell proliferation . It also affects gene expression by regulating the transcription of genes involved in cell cycle control and apoptosis. Furthermore, 2beta-Hydroxypomolic acid has been reported to enhance cellular metabolism by increasing the activity of enzymes involved in energy production .

Molecular Mechanism

The molecular mechanism of 2beta-Hydroxypomolic acid involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as receptors and enzymes, to exert its effects. For instance, 2beta-Hydroxypomolic acid has been shown to bind to nuclear receptors, leading to changes in gene expression . It can also inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby reducing the production of pro-inflammatory cytokines and reactive oxygen species . These molecular interactions contribute to the compound’s anti-inflammatory, antioxidant, and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2beta-Hydroxypomolic acid can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that 2beta-Hydroxypomolic acid is relatively stable under physiological conditions, but it can undergo degradation over extended periods . Long-term exposure to 2beta-Hydroxypomolic acid has been associated with sustained anti-inflammatory and antioxidant effects, as well as potential cytotoxicity in certain cell types . These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s therapeutic potential.

Dosage Effects in Animal Models

The effects of 2beta-Hydroxypomolic acid vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, 2beta-Hydroxypomolic acid may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage range for therapeutic applications and avoiding potential toxicity at higher doses.

Metabolic Pathways

2beta-Hydroxypomolic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, which facilitate the conversion of 2beta-Hydroxypomolic acid into more water-soluble metabolites for excretion . Additionally, 2beta-Hydroxypomolic acid can influence metabolic flux by modulating the activity of key enzymes involved in energy production and lipid metabolism .

Transport and Distribution

The transport and distribution of 2beta-Hydroxypomolic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, 2beta-Hydroxypomolic acid can bind to intracellular proteins, facilitating its distribution to various cellular compartments . The compound’s localization and accumulation within tissues are influenced by factors such as tissue-specific expression of transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2beta-Hydroxypomolic acid plays a crucial role in determining its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2beta-Hydroxypomolic acid has been found to localize in the mitochondria, where it can modulate mitochondrial function and energy production . Additionally, the compound’s localization in the nucleus allows it to interact with nuclear receptors and regulate gene expression . These subcellular localization patterns contribute to the diverse biological activities of 2beta-Hydroxypomolic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Epitormentic acid typically involves multiple steps, including the oxidation of precursor triterpenoids. One common method is the regioselective acylation followed by photochemical reduction . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve the extraction from natural sources, such as the leaves of Rehmannia glutinosa . Advanced chromatographic techniques are employed to isolate and purify the compound from plant extracts. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic use.

Chemical Reactions Analysis

Types of Reactions: 2-Epitormentic acid undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used to introduce additional functional groups.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to convert ketones or aldehydes into alcohols.

    Substitution: Halogenation reactions using reagents like thionyl chloride can introduce halogen atoms into the molecule.

Major Products: The major products formed from these reactions include various hydroxylated derivatives and halogenated compounds, which are studied for their enhanced biological activities.

Scientific Research Applications

2-Epitormentic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Epitormentic acid is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical modifications further enhances its versatility in research and development.

Properties

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19+,20+,21-,22-,23+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVUXGFZHDKYLS-VCFAZYFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Epitormentic acid
Reactant of Route 2
2-Epitormentic acid
Reactant of Route 3
2-Epitormentic acid
Reactant of Route 4
2-Epitormentic acid
Reactant of Route 5
2-Epitormentic acid
Reactant of Route 6
2-Epitormentic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.